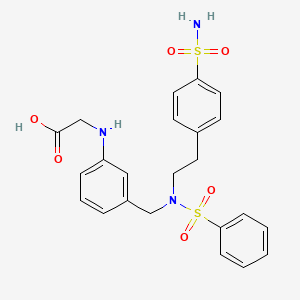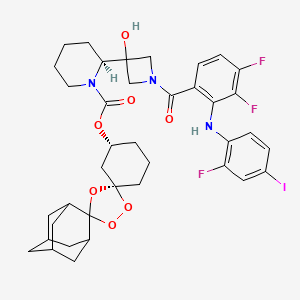
Acacetin-7-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acacetin-7-glucuronide is a naturally occurring flavonoid glucuronide, derived from acacetinThe compound is recognized for its beneficial properties, including anti-inflammatory, antioxidant, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acacetin-7-glucuronide typically involves the glucuronidation of acacetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses specific enzymes like UDP-glucuronosyltransferases, while chemical methods involve the use of glucuronic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification processes. The methanolic leaf extract of certain plants, such as Callicarpa maingayi, is a common source of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Acacetin-7-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include modified flavonoid derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
Acacetin-7-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glucuronidation processes and flavonoid chemistry.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mecanismo De Acción
The mechanism of action of acacetin-7-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the p38 MAPK and NF-κB pathways. These interactions lead to the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and oxidative stress .
Comparación Con Compuestos Similares
Luteolin-7-O-glucuronide: Another flavonoid glucuronide with similar anti-inflammatory and antioxidant properties.
Scutellarein-7-O-glucuronide: Known for its neuroprotective and anticancer activities.
Uniqueness: Acacetin-7-glucuronide stands out due to its specific molecular structure and its potent inhibitory effects on certain enzymes and signaling pathways. Its unique combination of biological activities makes it a valuable compound for various therapeutic applications .
Propiedades
Fórmula molecular |
C22H20O11 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)14-8-13(24)16-12(23)6-11(7-15(16)32-14)31-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1 |
Clave InChI |
ZWVNKIJIVBIMSW-SXFAUFNYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)

![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)






